molecular formula C12H11N5O3 B2435492 (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid CAS No. 468752-68-3

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid

Cat. No. B2435492
CAS RN: 468752-68-3
M. Wt: 273.252
InChI Key: NKAKDCFPTXDGSU-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.252. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Analysis

  • A study by Parveen et al. (2018) focused on synthesizing new triazine ligands and their corresponding Schiff base cobalt complexes, highlighting their binding abilities and mode of binding with CT-DNA and BSA. This research contributes to understanding the interaction of such complexes with biological macromolecules (Parveen et al., 2018).

Electrochemical Applications

  • Research by Fotouhi et al. (2007) examined the electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-1,2,4-triazine-3-thione-5-one, demonstrating the unique synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivative in aqueous media (Fotouhi et al., 2007).

Cyclization Reactions

  • A study by Hejsek et al. (1992) on 2-(6-Azauracil-5-yl)benzoic acid and its derivatives showed new heterocyclic compounds through cyclization reactions, contributing to the understanding of complex chemical structures (Hejsek et al., 1992).

Synthesis and Antibacterial Activity

  • Kadian et al. (2012) synthesized compounds involving 1,4-Benzoxazine analogs, focusing on their antibacterial activity against various strains. This study adds to the knowledge of the antimicrobial properties of triazine-based compounds (Kadian et al., 2012).

Chemical Synthesis and Application in Inkjet Printing

  • Song et al. (2017) synthesized new synergists for pigment dispersion in ink, using benzoic acid derivatives. This research contributes to the application of these compounds in the field of material science, specifically in inkjet printing (Song et al., 2017).

Antiviral Activity

  • A study by Modzelewska-Banachiewicz and Kamińska (2001) investigated the antiviral activity of certain triazine derivatives, providing insights into their potential therapeutic applications (Modzelewska-Banachiewicz & Kamińska, 2001).

properties

IUPAC Name

2-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7-10(14-12(20)17-15-7)16-13-6-8-4-2-3-5-9(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,16,17,20)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAKDCFPTXDGSU-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((2-(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazono)methyl)benzoic acid

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